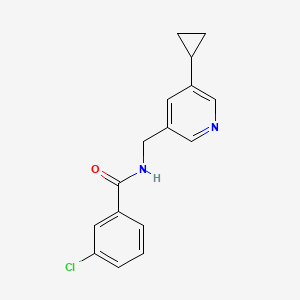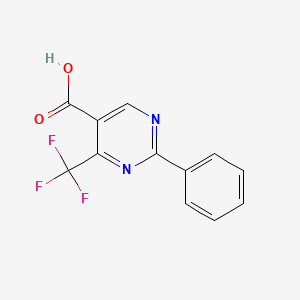
2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a chemical compound with the molecular formula C12H7F3N2O2 . It is used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, has been achieved through a combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group attached to it. The trifluoromethyl group is also attached to the pyrimidine ring .Physical And Chemical Properties Analysis
“2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a solid compound . It has a molecular weight of 268.19 .科学的研究の応用
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include “2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid”, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are likely used for the treatment of various diseases in animals .
Suzuki-Coupling Reactions
“2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This compound is also used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .
Nitration Reactions
This compound is used to prepare 2-nitro-6-(trifluoromethyl)phenylboronic acid by nitration reaction .
Antimicrobial Applications
1,3,4-oxadiazole derivatives, which can be synthesized from “2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid”, have been found to have various pharmacological applications, including antimicrobial properties .
Neuroprotective/Anti-neuroinflammatory Applications
Triazole-pyrimidine derivatives, which can be synthesized from “2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid”, have been developed as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases .
将来の方向性
The future directions for “2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” and similar compounds are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries .
作用機序
Mode of Action
It is known that the trifluoromethyl group in the compound can significantly impact the chemical reactivity and biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyl-4-(Trifluoromethyl)Pyrimidine-5-Carboxylic Acid. For instance, the compound’s stability could be affected by temperature, pH, and light exposure. Moreover, the compound’s efficacy could be influenced by the presence of other chemicals or biological entities in its environment .
特性
IUPAC Name |
2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-8(11(18)19)6-16-10(17-9)7-4-2-1-3-5-7/h1-6H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSNMBBSUTAEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

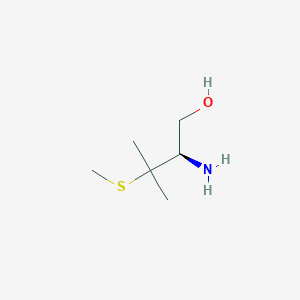
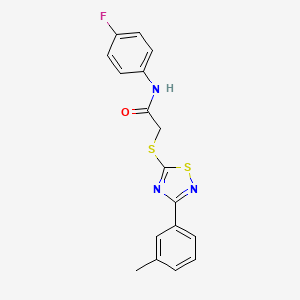
![2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2369443.png)
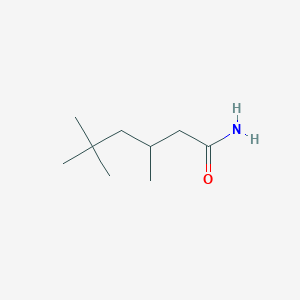
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2369447.png)
![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)
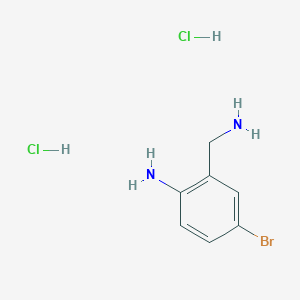

![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)
![1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2369455.png)
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2369457.png)
![3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2369459.png)
